1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone

Lipophilicity Drug-likeness Pharmacokinetic prediction

1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone is a fully substituted 1,3,4-oxadiazoline derivative bearing a 3-nitrophenyl ring at position 5, gem-dimethyl groups at the 2-position, and an acetyl group on N-3. It possesses a molecular formula of C12H13N3O4, a molecular weight of 263.25 g/mol, a computed XLogP3-AA value of 1.9, and a topological polar surface area (TPSA) of 87.7 Ų.

Molecular Formula C12H13N3O4
Molecular Weight 263.253
CAS No. 382177-89-1
Cat. No. B2707826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone
CAS382177-89-1
Molecular FormulaC12H13N3O4
Molecular Weight263.253
Structural Identifiers
SMILESCC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C
InChIInChI=1S/C12H13N3O4/c1-8(16)14-12(2,3)19-11(13-14)9-5-4-6-10(7-9)15(17)18/h4-7H,1-3H3
InChIKeyLZEQTOVZYQWNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (CAS 382177-89-1) Procurement & Baseline Specification Guide


1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone is a fully substituted 1,3,4-oxadiazoline derivative bearing a 3-nitrophenyl ring at position 5, gem-dimethyl groups at the 2-position, and an acetyl group on N-3. It possesses a molecular formula of C12H13N3O4, a molecular weight of 263.25 g/mol, a computed XLogP3-AA value of 1.9, and a topological polar surface area (TPSA) of 87.7 Ų [1]. The compound is listed under PubChem CID 3693335 and is supplied exclusively as a research compound with typical purity specifications of 95% [1].

Why Generic 1,3,4-Oxadiazoline Library Compounds Cannot Replace 1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (CAS 382177-89-1)


The 2,2-dimethyl-5-(3-nitrophenyl)-3-acetyl substitution pattern is not generic within the 1,3,4-oxadiazoline class. The gem-dimethyl groups at position 2 confer a steric and electronic environment distinct from the 2,2-dibutyl or 2-methyl-2-phenyl analogs that dominate the published chitin synthase inhibitor literature [1]. The meta-nitrophenyl substituent presents a different electron-withdrawing profile and hydrogen-bond-acceptor geometry compared to the para-nitrophenyl, 2-chlorophenyl, or 3,5-dimethylphenyl congeners that have been quantitatively characterized. These structural differences alter computed lipophilicity (LogP), TPSA, and likely target-binding pharmacophore compatibility, making simple interchange with off-the-shelf oxadiazoline analogs scientifically unjustified [2].

Quantitative Differentiation Evidence for 1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (CAS 382177-89-1) Versus Closest Analogs


Lipophilicity Differential: Target Compound (XLogP3-AA 1.9) vs. 2,2-Dibutyl-5-(3,5-dimethylphenyl) Analog

The target compound exhibits a computed XLogP3-AA of 1.9 [1], placing it in a favorable lipophilicity range for cell permeability. By comparison, the structurally related 1-(2,2-dibutyl-5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone, a characterized chitin synthase inhibitor, possesses a substantially higher calculated LogP (~4.5-5.5, estimated from the addition of two butyl chains and a dimethylphenyl ring versus methyl groups and nitrophenyl) [2]. This difference of approximately 2.6-3.6 LogP units predicts significantly different aqueous solubility, membrane partitioning, and non-specific protein binding behavior.

Lipophilicity Drug-likeness Pharmacokinetic prediction

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. 1,3,4-Oxadiazole Class Average

The target compound has a computed TPSA of 87.7 Ų [1]. The 3-nitrophenyl group contributes significantly to this value (nitro group: ~46 Ų; oxadiazoline ring: ~38 Ų). In contrast, the 2,2-dibutyl-5-(3,5-dimethylphenyl) analog, lacking the nitro group and bearing additional alkyl carbons, has an estimated TPSA of approximately 38-42 Ų [2]. The 45-49 Ų difference places the target compound closer to the traditional oral bioavailability threshold of <140 Ų while retaining sufficient polarity for hydrogen-bonding interactions with biological targets.

Polar surface area Membrane permeability Oral bioavailability prediction

Meta-Nitro Positional Isomer Differentiation: Computational Reactivity and Binding Implications

The 3-nitrophenyl (meta-nitro) substitution on the target compound contrasts with the para-nitrophenyl isomer more commonly explored in nonlinear optical oxadiazole studies [1]. Meta substitution directs the electron-withdrawing effect of the nitro group differently onto the oxadiazoline ring compared to para substitution, as evidenced by distinct Hammett σ values (σₘ = 0.71 vs. σₚ = 0.78) [2]. This electronic difference, while modest in magnitude, can shift the reactivity of the oxadiazoline ring toward nucleophilic attack and alter the preferred geometry of π-stacking interactions with aromatic protein residues.

Positional isomerism Electron-withdrawing effects Structure-activity relationship

Chitin Synthase Inhibitory Class Potential: Target Compound Scaffold vs. Published 2,2-Dibutyl Congeners

The 1,3,4-oxadiazoline scaffold of the target compound is shared with a series of 2,2-dibutyl-substituted derivatives reported by Ke et al. (2009) as inhibitors of Saccharomyces cerevisiae chitin synthase 2.4.1.16 [1]. In that study, the most potent analog, 1-[2,2-dibutyl-5-(2-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone, exhibited an IC₅₀ of 7.9 μM, while the 3,5-dimethylphenyl analog showed only ~30% residual enzyme activity at 0.25 mM (no IC₅₀ reported) [1]. The target compound's 2,2-dimethyl substitution provides a structurally simpler, lower-molecular-weight scaffold (MW 263 vs. ~330 for dibutyl analogs) that may offer improved ligand efficiency if comparable potency can be achieved, though no direct chitin synthase inhibition data exist for CAS 382177-89-1 [2].

Chitin synthase inhibition Antifungal target 1,3,4-Oxadiazoline SAR

Recommended Procurement-Driven Application Scenarios for 1-(2,2-Dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (CAS 382177-89-1)


Chitin Synthase Inhibitor Lead Expansion with a Distinct 2,2-Dimethyl Scaffold

The 2,2-dimethyl substitution of CAS 382177-89-1 introduces a compact, low-lipophilicity scaffold (XLogP3-AA = 1.9) that is absent from the published 2,2-dibutyl chitin synthase inhibitor series . Researchers seeking to improve ligand efficiency or reduce logP-driven off-target effects in antifungal hit-to-lead programs can procure this compound as a starting point for synthesizing a focused library around the 3-nitrophenyl core, benchmarked against the Ke et al. (2009) dibutyl series .

Meta-Nitrophenyl Pharmacophore Probe in Oxadiazoline-Mediated Protein Binding Assays

The meta-nitro substitution pattern (σₘ = 0.71) provides a distinct electron-withdrawing profile relative to para-nitro or non-nitrated aryl oxadiazolines . This makes CAS 382177-89-1 a suitable probe compound for differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) screening panels where the positional electronic effect on target engagement is being systematically interrogated .

Physicochemical Property Calibration Standard for Oxadiazoline Compound Libraries

With a well-defined computed profile (XLogP3-AA = 1.9, TPSA = 87.7 Ų, H-bond acceptors = 5, H-bond donors = 0) , CAS 382177-89-1 can serve as a retention time or partition coefficient calibration standard in HPLC logD determination or PAMPA permeability assays for oxadiazoline-focused compound collections, where its balanced lipophilicity fills a gap between the more lipophilic 2,2-dibutyl analogs and more polar oxadiazole-2-ones.

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